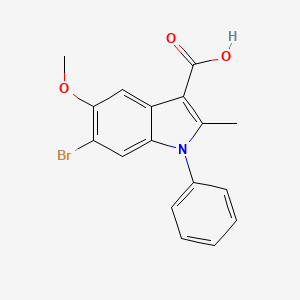

6-Bromo-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylic acid

Description

6-Bromo-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylic acid is a substituted indole derivative with a bromine atom at position 6, a methoxy group at position 5, a methyl group at position 2, a phenyl group at position 1, and a carboxylic acid moiety at position 2. This compound belongs to a class of indole-based molecules known for their diverse applications in medicinal chemistry, particularly as intermediates in drug discovery.

Properties

IUPAC Name |

6-bromo-5-methoxy-2-methyl-1-phenylindole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrNO3/c1-10-16(17(20)21)12-8-15(22-2)13(18)9-14(12)19(10)11-6-4-3-5-7-11/h3-9H,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWIQQUNGWSVJND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC(=C(C=C2N1C3=CC=CC=C3)Br)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401175193 | |

| Record name | 6-Bromo-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401175193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111083-29-5 | |

| Record name | 6-Bromo-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111083-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401175193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylic acid typically involves multiple steps. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core . The specific bromination and methoxylation steps are carried out using reagents like bromine and methanol under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Scientific Research Applications

-

Chemistry

- Building Block for Complex Molecules: The compound serves as a precursor for synthesizing more complex indole derivatives, which can be utilized in various chemical reactions.

- Reactivity Studies: It can undergo oxidation, reduction, and substitution reactions, making it a versatile reagent in organic synthesis.

-

Biology

- Antimicrobial Properties: Research indicates that this compound exhibits significant antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.

- Anticancer Activity: Preliminary studies suggest potential anticancer properties, with mechanisms involving the modulation of specific cellular pathways that influence cancer cell growth and survival.

-

Medicine

- Therapeutic Applications: Investigations into its therapeutic effects show promise for treating diseases such as cancer and infections. The compound's interaction with biological targets like enzymes and receptors is crucial for its therapeutic efficacy.

Data Table: Summary of Research Findings

| Application Area | Key Findings | References |

|---|---|---|

| Chemistry | Serves as a building block for synthesizing complex molecules; versatile in organic reactions | |

| Biology | Exhibits antimicrobial and anticancer properties; affects cellular pathways | |

| Medicine | Potential therapeutic effects in treating cancer and infections; interacts with specific molecular targets |

Case Studies

Case Study 1: Antimicrobial Activity

A study conducted on various indole derivatives, including 6-bromo-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylic acid, demonstrated significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell wall synthesis, highlighting the compound's potential as a lead structure for new antibiotics.

Case Study 2: Anticancer Properties

In vitro assays revealed that the compound induced apoptosis in cancer cell lines through the activation of caspase pathways. This suggests that modifications to its structure could enhance its selectivity and potency against specific cancer types.

Mechanism of Action

The mechanism of action of 6-Bromo-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Position and Electronic Effects

The table below compares key structural features and properties of the target compound with its analogs:

Key Observations:

Functional Groups : Replacing the carboxylic acid (target) with an ester (e.g., ethyl ester in CAS 131707-24-9) increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Halogen Effects : Bromine at position 6 (target) vs. chlorine in analogs (e.g., 6-chloro derivatives from ) influences steric bulk and electronic withdrawal, impacting binding affinity in enzyme inhibition studies .

Physicochemical Properties

- Solubility : The carboxylic acid group in the target compound enhances water solubility compared to ester derivatives. For example, 7-methoxy-1H-indole-3-carboxylic acid (CAS 128717-77-1) has moderate solubility in polar solvents, while ethyl esters (e.g., CAS 1704066-51-2) are more soluble in organic solvents like DMSO .

- Melting Points: Limited data are available, but indole-3-carboxylic acids generally exhibit higher melting points (>200°C) due to hydrogen bonding, whereas esters (e.g., ethyl 5-methoxyindole-2-carboxylate) melt at lower temperatures (~150°C) .

Biological Activity

6-Bromo-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylic acid is a synthetic indole derivative notable for its diverse biological activities. This compound has gained attention in pharmacological research due to its potential therapeutic applications, particularly in cancer treatment and anti-inflammatory responses.

| Property | Value |

|---|---|

| IUPAC Name | 6-bromo-5-methoxy-2-methyl-1-phenylindole-3-carboxylic acid |

| CAS Number | 111083-29-5 |

| Molecular Formula | C17H14BrNO3 |

| Molecular Weight | 364.20 g/mol |

| SMILES | CC(C(=O)O)c1c(C)c2ccccc2n(c1)Br |

Synthesis

The synthesis of this compound typically involves the Fischer indole synthesis method, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core. This method is often optimized for yield and purity through advanced purification techniques such as recrystallization and chromatography .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study focusing on its effects on various cancer cell lines demonstrated that this compound effectively inhibits the proliferation of A549 lung cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest in the G0/G1 phase, significantly reducing cell viability .

Case Study: A549 Cell Line

In a comparative study, the compound was tested against A549 cells and showed a dose-dependent reduction in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 20 | 50 |

| 50 | 30 |

IC50 values were determined to be approximately 25 µM, indicating potent activity compared to standard chemotherapeutics .

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. In vitro studies have shown that it significantly reduces COX-2 activity, making it a candidate for further development as an anti-inflammatory agent.

COX Inhibition Data

The IC50 values for COX inhibition were reported as follows:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| Standard Drug (Celecoxib) | 0.04 ± 0.01 | 0.04 ± 0.01 |

| 6-Bromo Compound | 19.45 ± 0.07 | 42.1 ± 0.30 |

These results indicate that while the compound has moderate COX inhibition, it still holds potential for further optimization .

Antimicrobial Activity

In addition to anticancer and anti-inflammatory activities, preliminary studies suggest that this indole derivative may possess antimicrobial properties against certain bacterial strains, including MRSA. The minimum inhibitory concentration (MIC) against MRSA was found to be as low as 0.98 µg/mL, highlighting its potential as an antibacterial agent .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 6-bromo-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylic acid?

- Methodology : A regioselective synthesis involves trifluoroacetylated indole intermediates to direct bromination at the 6-position. Hydrolysis of the trifluoroacetyl group yields the carboxylic acid moiety. Optimization includes monitoring reaction progress via TLC (Rf = 0.30 in 70:30 EtOAc:hexane) and purification via flash chromatography .

- Validation : Structural confirmation is achieved through H NMR (e.g., aromatic proton shifts) and C NMR (carboxylic acid carbonyl at ~170 ppm) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Essential Methods :

- H/C NMR : Assigns substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, bromine’s deshielding effect) .

- LC/MS : Confirms molecular weight (e.g., [M+H] at m/z 427.0757) and detects intermediates .

- FT-IR : Identifies carboxylic acid C=O stretching (~1680–1720 cm) .

Q. How can common synthetic impurities be identified and removed?

- Purification Strategies :

- Use column chromatography with gradient elution (e.g., EtOAc/hexane).

- Monitor purity via HPLC (>95% purity threshold) and compare retention times with standards .

Advanced Research Questions

Q. How is regioselective bromination achieved at the 6-position of the indole core?

- Mechanistic Insight : The trifluoroacetyl group acts as a directing group, blocking electrophilic substitution at the 3-position and favoring bromination at the 6-position. Computational modeling (DFT) can predict reactivity patterns .

- Experimental Validation : X-ray crystallography (using SHELXL for refinement) confirms regiochemistry. ORTEP-3 visualizes spatial arrangements of substituents .

Q. What functionalization strategies are effective for modifying the carboxylic acid group?

- Methodological Approaches :

- Amide Formation : Ultrasonic irradiation with amines (e.g., benzylamine) under solvent-free conditions accelerates coupling, achieving >80% yields .

- Esterification : Ethyl ester derivatives are synthesized via Fischer esterification (HSO catalyst) for improved solubility in biological assays .

Q. How can solubility challenges in in vitro assays be addressed?

- Solutions :

- Introduce hydrophilic groups (e.g., diethylamino or hydroxypropyl) via N-alkylation.

- Use co-solvents (DMSO/PBS mixtures) while ensuring <0.1% DMSO to avoid cytotoxicity .

Q. How to resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. cytotoxicity)?

- Analytical Workflow :

- Validate compound purity via HPLC-MS.

- Replicate assays under standardized conditions (e.g., LPS-induced inflammation models).

- Perform dose-response studies to distinguish therapeutic vs. toxic thresholds .

Q. What computational tools predict interactions with biological targets (e.g., COX-2 inhibition)?

- In Silico Methods :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.